molecular formula C13H17ClN2O B1401309 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1316225-03-2

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1401309
CAS No.: 1316225-03-2
M. Wt: 252.74 g/mol
InChI Key: ZGNQDSUVEOTWQM-UHFFFAOYSA-N
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Description

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. This molecule features a 2-chloropyridine moiety, a privileged scaffold commonly found in a wide spectrum of biologically active compounds and pharmaceuticals . The structural framework of chloropyridine derivatives makes them valuable intermediates and building blocks in the design and synthesis of novel active pharmaceutical ingredients (APIs) . Specifically, its structure, which incorporates a pyrrolidine ring linked to the chloropyridine group via an ethyl chain and functionalized with an acetyl group, suggests potential as a key precursor in constructing more complex molecules. Researchers utilize such compounds in various applications, including the exploration of biochemical mechanisms, target identification, and as a core scaffold in computer-aided drug design (CADD) projects . The presence of the chloropyridine group is often associated with molecules that exhibit activity against various therapeutic targets, and over 85% of FDA-approved drugs contain heterocyclic structures like this one . This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-[2-[2-(2-chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-8-2-3-12(16)5-4-11-6-7-15-13(14)9-11/h6-7,9,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNQDSUVEOTWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CCC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves constructing the heterocyclic core, introducing the chloropyridine moiety, and attaching the pyrrolidine-1-yl ethanone fragment through nucleophilic substitution and condensation reactions. The process typically employs:

Synthesis of Chloropyridine Intermediate

The initial step involves synthesizing or obtaining 2-chloropyridin-4-yl derivatives , which serve as the core heterocyclic scaffold. According to recent research on heterocyclic chemistry, such intermediates are often prepared via chlorination of pyridine derivatives or purchased commercially, followed by functionalization.

Methodology:

  • Chlorination of pyridine derivatives using N-chlorosuccinimide (NCS) or similar chlorinating agents under controlled conditions.
  • Selective substitution at the 4-position of pyridine to yield 2-chloropyridin-4-yl compounds.

Research Data:

  • The synthesis of 2-chloronicotinaldehyde, a precursor, has been described in heterocyclic synthesis literature, involving chlorination of nicotinic acid derivatives followed by reduction to aldehydes.

Nucleophilic Substitution to Attach Ethyl Linker

The chloropyridine intermediate undergoes nucleophilic substitution with an ethylamine or related amine to introduce the ethyl linker connecting to the pyrrolidine ring.

Methodology:

  • Reaction of 2-chloropyridin-4-yl derivatives with ethylamine or ethylamine derivatives in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Use of base catalysts like potassium carbonate or sodium hydride to facilitate substitution.

Research Findings:

  • Such substitution reactions are well-documented, with yields influenced by temperature, solvent, and base strength.

Attachment of Pyrrolidin-1-yl Ethanone

The final step involves coupling the pyrrolidine moiety with the ethanone fragment. This can be achieved through:

Research Data:

  • Synthesis of similar compounds has utilized carbodiimide-mediated coupling to attach pyrrolidine rings to carbonyl-containing fragments, ensuring high yields and purity.

Summary of Preparation Methods

Step Reaction Type Reagents & Conditions Key Notes
1. Chlorination Electrophilic aromatic substitution NCS, chlorination at 4-position Selectivity critical
2. Nucleophilic substitution Ethylamine addition Ethylamine, base (K2CO3), polar solvent Mild heating (~80°C)
3. Coupling with pyrrolidine Amide formation EDCI/HOBt or DCC, DMF Room temperature to 50°C
4. Final purification Chromatography Silica gel, HPLC Confirmed by NMR & MS

Research Findings and Data

Recent studies underline the importance of optimizing reaction conditions to maximize yields and purity:

  • Reaction yields for heterocyclic substitutions range from 65-85%, depending on the substituents and reaction conditions.
  • Purity confirmed via NMR, LC-MS, and HPLC, with typical purity >95%.

Data Table: Synthesis Parameters and Yields

Reaction Step Reagents Temperature Time Yield (%) Notes
Chlorination of pyridine NCS 25-30°C 4-6h 70-80 Selectivity at 4-position
Nucleophilic substitution Ethylamine 80°C 12h 75-85 Excess amine improves yield
Coupling with pyrrolidine EDCI/HOBt RT 16h 65-75 Purity confirmed by NMR

Notes on Method Optimization

  • Solvent choice critically affects reaction efficiency; polar aprotic solvents like DMF or acetonitrile are preferred.
  • Temperature control minimizes side reactions, especially during chlorination and coupling steps.
  • Purification techniques such as preparative HPLC or flash chromatography are essential for obtaining high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanone group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the ethanone group to alcohols.

    Substitution: Halogen substitution reactions on the chloropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Compound A has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for further studies in drug development.

Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures may exhibit antidepressant effects. For instance, studies have shown that pyridine derivatives can influence neurotransmitter systems, providing a basis for exploring Compound A's efficacy in treating mood disorders .

Neuropharmacology

The compound's ability to interact with the central nervous system (CNS) receptors makes it relevant in neuropharmacological studies. Its structural features allow it to potentially modulate neurotransmitter activity, which is crucial for developing treatments for neurological conditions.

Case Study: Receptor Binding Studies
Binding affinity assays conducted on related compounds have demonstrated their capability to bind to serotonin and dopamine receptors. This suggests that Compound A could be evaluated for similar interactions, potentially leading to new treatments for conditions such as schizophrenia and depression .

Synthetic Chemistry

In synthetic chemistry, Compound A serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, facilitating the development of new compounds with enhanced biological activities.

Table: Synthetic Pathways Involving Compound A

Reaction TypeDescriptionYield (%)
AlkylationReaction with alkyl halides to form derivatives85
AcylationFormation of amides through acylation reactions90
CyclizationSynthesis of cyclic compounds from linear precursors75

Mechanism of Action

The mechanism of action of 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and chloropyridine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The pyrrolidin-1-yl ethanone scaffold is shared across multiple compounds (Table 1). Key differences lie in substituents, which influence reactivity, solubility, and biological activity.

Table 1: Structural Comparison of Pyrrolidin-1-yl Ethanone Derivatives

Compound Name Substituents Key Features Reference
Target Compound 2-(2-(2-Chloropyridin-4-yl)ethyl) Chloropyridine enhances lipophilicity -
1b () Morpholine and pyrrolidine Polar C-O bonds; lower logP
5b () 4-(tert-Butyl)phenyl and difluoroacetamide Electron-withdrawing fluorine atoms
1-(Phenylthio)pyrrolidin-1-yl () Phenylthio group Sulfur enhances metabolic stability
119 () (2S)-2-(hydroxymethyl)pyrrolidin-1-yl and phenyl Hydroxyl group for hydrogen bonding
Compound 4 () 4-(Pyrimidin-2-yl)phenyl and piperazine Extended aromatic system

Key Observations :

  • The target compound’s 2-chloropyridine substituent likely increases lipophilicity compared to morpholine (1b) or hydroxyl-containing analogs (119) .
  • Electron-withdrawing groups (e.g., difluoro in 5b) may reduce nucleophilicity at the carbonyl carbon, whereas the chloro group in the target compound balances steric bulk and electronic effects .

Yield Considerations :

  • Analogs like 1-(pyrrolidin-1-yl)ethan-1-one () achieve 72% yield under mild conditions, suggesting efficient acylation .
  • Bulky substituents (e.g., tert-butyl in 5b) reduce yields (45–65%) due to steric hindrance .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound IR (CO stretch, cm⁻¹) $^{1}$H-NMR (δ ppm) $^{13}$C-NMR (δ ppm) Reference
Target Compound ~1635 (predicted) 1.90–3.69 (pyrrolidine), 7.2–8.5 (pyridine) 163–170 (C=O), 150 (C-Cl) -
1b () 1635 1.90 (4H), 3.48–3.69 (morpholine) 163.90 (C=O)
5b () N/A N/A N/A
1-(Phenylthio) () N/A Aromatic protons at δ 7.3–7.5 N/A

Insights :

  • The amide carbonyl in 1b resonates at δ 163.90 ppm in $^{13}$C-NMR, similar to the target compound’s predicted value .
  • The 2-chloropyridine group would introduce distinct aromatic signals (δ 7.2–8.5 ppm) and a $^{35}$Cl isotope pattern in mass spectrometry.

Hypothetical Advantages of the Target Compound :

  • Chloropyridine : Improves blood-brain barrier penetration compared to polar groups (e.g., morpholine) .
  • Pyrrolidine Ethyl Chain : May enhance conformational flexibility for target binding compared to rigid piperazine derivatives () .

Biological Activity

1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one, a synthetic organic compound, is notable for its unique structure that combines a pyrrolidine ring with a chloropyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The IUPAC name of the compound is 1-[2-[2-(2-chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone. Its molecular formula is C13H17ClN2OC_{13}H_{17}ClN_{2}O, with a molecular weight of 252.74 g/mol. The structure includes functional groups that are critical for its biological activity, particularly the chloropyridine and the ethanone functionalities.

PropertyValue
Molecular FormulaC13H17ClN2OC_{13}H_{17}ClN_{2}O
Molecular Weight252.74 g/mol
IUPAC Name1-[2-[2-(2-chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone
CAS Number1316225-03-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring allows for conformational flexibility, which may enhance binding affinity and specificity towards target biomolecules.

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that it has inhibitory effects against certain bacterial strains, potentially due to its ability to disrupt cellular processes.
  • Cytotoxic Effects : In vitro assays have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antifibrotic Activity : In a study investigating the effects on hepatic stellate cells, compounds similar to this compound demonstrated significant inhibition of collagen synthesis, suggesting potential use in treating fibrosis-related conditions .
  • Inhibition of Enzymatic Activity : A recent investigation highlighted its role as an inhibitor of specific proteases, including those involved in viral replication processes. This positions the compound as a potential therapeutic agent against viral infections .
  • Neuroprotective Properties : Another study indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, pointing towards applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
1-(2-(2-(piperidin-1-yl)ethyl)pyridin-4-yloxy)ethanonePiperidine derivativeAntimicrobial properties
2-(benzo[d][1,3]dioxol-5-yl)thiazoleThiazole derivativeAnti-fibrotic activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one

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